molecular formula C24H22N4O4 B11551169 N'~1~,N'~3~-bis[(E)-(3-methoxyphenyl)methylidene]benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis[(E)-(3-methoxyphenyl)methylidene]benzene-1,3-dicarbohydrazide

Cat. No.: B11551169
M. Wt: 430.5 g/mol
InChI Key: BRWNZWIWBRQMRV-RYQLWAFASA-N
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Description

N’1,N’3-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with methoxyphenyl groups and carbohydrazide linkages, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’3-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE typically involves the condensation reaction between benzene-1,3-dicarbohydrazide and 3-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

N’1,N’3-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’1,N’3-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE
  • N’1,N’3-BIS[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE

Uniqueness

N’1,N’3-BIS[(E)-(3-METHOXYPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-N,3-N-bis[(E)-(3-methoxyphenyl)methylideneamino]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H22N4O4/c1-31-21-10-3-6-17(12-21)15-25-27-23(29)19-8-5-9-20(14-19)24(30)28-26-16-18-7-4-11-22(13-18)32-2/h3-16H,1-2H3,(H,27,29)(H,28,30)/b25-15+,26-16+

InChI Key

BRWNZWIWBRQMRV-RYQLWAFASA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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